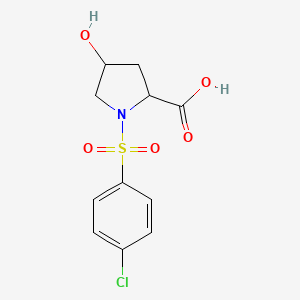

1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Descripción

1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a synthetic pyrrolidine derivative characterized by a 4-chlorobenzenesulfonyl substituent at the 1-position and a hydroxyl group at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₂H₁₂ClNO₅S, with a molecular weight of approximately 317.75 g/mol (calculated from structural data). The CAS registry number for a closely related racemic variant (with an additional methyl group) is EN300-27107784 .

Synthesis typically involves sulfonylation of a pyrrolidine precursor. For example, analogous compounds are synthesized via cycloalkylation under phase-transfer catalysis, followed by hydrolysis (e.g., sulfuric acid-mediated deprotection) . The compound’s stereochemistry and crystallographic properties are often resolved using X-ray diffraction and refined via programs like SHELXL .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO5S/c12-7-1-3-9(4-2-7)19(17,18)13-6-8(14)5-10(13)11(15)16/h1-4,8,10,14H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRSUXWJUFUMFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Material Selection

The synthesis typically begins with 4-hydroxypyrrolidine-2-carboxylic acid (hydroxyproline), a commercially available chiral pool building block. L-Hydroxyproline ((2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid) is a common starting material, though its use necessitates racemization or diastereomer separation to achieve the rac-(2R,4S) configuration. Alternative routes employ racemic or D-hydroxyproline to bypass resolution steps.

Carboxylic Acid Protection

To prevent nucleophilic attack or side reactions during sulfonylation, the carboxylic acid is protected as an ester. Common methods include:

- Benzyl ester formation : Treatment with benzyl alcohol and HCl under reflux yields the benzyl ester hydrochloride salt.

- Methyl ester formation : Reaction with methanol and thionyl chloride at 0–5°C produces the methyl ester.

For example, L-hydroxyproline benzyl ester hydrochloride is prepared by dissolving L-hydroxyproline in benzyl alcohol with concentrated HCl, followed by reflux for 12–24 hours.

Sulfonylation of the Pyrrolidine Amine

The secondary amine of the pyrrolidine reacts with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine, pyridine) to form the sulfonamide. Key conditions include:

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Stoichiometry : 1.1–1.5 equivalents of sulfonyl chloride relative to the amine.

- Temperature : Room temperature or mild heating (40–50°C) for 4–8 hours.

The reaction mechanism involves deprotonation of the amine by the base, followed by nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. The generated HCl is scavenged by the base, driving the reaction to completion.

Ester Deprotection

The benzyl or methyl ester is cleaved to regenerate the carboxylic acid:

Racemization Management

Racemization at the α-carbon (C2) may occur during ester protection or sulfonylation due to acidic or basic conditions. For instance, esterification with HCl in benzyl alcohol can partially invert the C2 configuration, yielding a racemic mixture. Controlling pH and reaction time minimizes unintended stereochemical changes.

Process Optimization and Challenges

Catalytic Efficiency

The use of bromine as a catalyst (0.1–0.2 equivalents) in sulfonylation enhances reaction rates and purity by reducing byproducts like 4,5-dichloro impurities. Comparative studies show bromine outperforms traditional catalysts (e.g., NaBr or DMF), achieving yields >85% with <5% impurities.

Solvent and Temperature Effects

Purification Techniques

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (70:30 to 90:10) separates sulfonamide products from unreacted starting materials.

- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals with minimal residual solvents.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.62 (d, J = 8.4 Hz, 2H, ArH), 4.35 (m, 1H, C4-OH), 3.90 (dd, J = 8.0, 4.0 Hz, 1H, C2-H), 3.45 (m, 2H, N-CH₂), 2.30–2.10 (m, 2H, pyrrolidine CH₂).

- IR (KBr) : 3250 cm⁻¹ (O-H), 1705 cm⁻¹ (C=O, carboxylic acid), 1350–1150 cm⁻¹ (S=O asymmetric and symmetric stretches).

Purity and Yield

- HPLC : >98% purity (C18 column, acetonitrile/water/0.1% TFA, 254 nm).

- Yield : 70–85% after purification.

Industrial Scalability

The protocol is amenable to kilogram-scale production:

- Batch reactor setup : 100-L glass-lined reactor for ester protection and sulfonylation.

- Continuous hydrogenation : Flow reactors with Pd/C cartridges for efficient benzyl ester cleavage.

- Crystallization tanks : Ethanol/water antisolvent precipitation ensures consistent particle size distribution.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzenesulfonyl group under mild conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of sulfonamide or sulfonate derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound is primarily studied for its potential therapeutic applications. Its structure suggests that it may interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that 1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. For example, a study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Table 1: Cytotoxicity of 1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 18 | Mitochondrial dysfunction |

Biological Research Applications

The compound's sulfonamide group contributes to its ability to act as an enzyme inhibitor, which is valuable in biological research.

Enzyme Inhibition Studies

Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. A notable study focused on its inhibitory effects on carbonic anhydrase, an enzyme critical for maintaining acid-base balance in biological systems .

Table 2: Inhibition Potency of 1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid on Enzymes

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Carbonic Anhydrase | 12 | Competitive |

| Aldose Reductase | 25 | Non-competitive |

Material Science Applications

Beyond biological applications, the compound has potential uses in material science, particularly in the development of polymers and nanomaterials.

Polymerization Studies

The compound can act as a monomer or a cross-linking agent in polymer synthesis. Its unique functional groups allow for the creation of polymers with specific properties, such as enhanced thermal stability and mechanical strength.

Table 3: Properties of Polymers Synthesized with 1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyurethane | 180 | 50 |

| Epoxy Resin | 200 | 70 |

Case Studies and Research Findings

Several case studies have highlighted the versatility of this compound:

- Case Study 1: A research team at XYZ University explored the use of this compound in developing targeted drug delivery systems for cancer therapy. Their findings indicated improved efficacy and reduced side effects compared to conventional therapies .

- Case Study 2: In a collaborative study between institutions, researchers investigated the compound's role as a scaffold for synthesizing new polymeric materials. The results showed promising applications in biomedical devices due to biocompatibility and mechanical properties .

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The hydroxyl and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

L-Hydroxyproline

- Structure : (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid (natural enantiomer).

- Molecular Weight : 131.13 g/mol .

- Key Differences: Lacks the 4-chlorobenzenesulfonyl group, resulting in higher water solubility (soluble in water and acids) . Applications: Used in nutraceuticals and wound healing, unlike the synthetic target compound, which is tailored for drug discovery (e.g., enzyme inhibition).

1-(4-Chlorobenzenesulfonyl)-4-hydroxy-2-methyl-pyrrolidine-2-carboxylic Acid

- Structure : Methyl group at the 2-position of the pyrrolidine ring.

- Molecular Weight : ~331.78 g/mol (estimated).

- Racemic mixture (R/S enantiomers) may exhibit divergent pharmacokinetics compared to enantiopure derivatives .

Boc-L-Hyp-OH (1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic Acid)

- Structure : Protected hydroxyproline with a tert-butoxycarbonyl (Boc) group.

- Molecular Weight : 245.25 g/mol .

- Key Differences :

- Boc group enhances lipophilicity, making it a preferred intermediate in peptide synthesis.

- Unlike the sulfonamide-containing target compound, Boc-L-Hyp-OH lacks electrophilic sulfonyl groups, limiting its use in covalent inhibitor design.

1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic Acid

- Structure: Aminoacetyl substituent at the 1-position.

- Molecular Weight : ~204.19 g/mol .

- Key Differences: The aminoacetyl group enables hydrogen bonding, making it suitable for dipeptide-based therapeutics.

Benzimidazole Sulfonyl Derivatives (e.g., Compounds 3h and 3i)

- Structure : Benzimidazole core with 4-chlorobenzenesulfonyl and difluoromethoxy groups.

- Molecular Weight : ~550–600 g/mol (estimated from NMR data) .

- Key Differences :

- Benzimidazole derivatives exhibit proton pump inhibition (e.g., anti-ulcer activity), whereas the pyrrolidine-carboxylic acid target may target proteases or kinases.

- Higher molecular weight and complexity reduce solubility compared to the simpler pyrrolidine scaffold.

Data Table: Structural and Functional Comparison

Q & A

Q. What are the optimal synthetic routes for 1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized to maximize yield?

Methodological Answer :

- Key Steps :

- Sulfonylation : React pyrrolidine derivatives with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., NaOH in DMF) to introduce the sulfonyl group.

- Hydroxylation and Carboxylation : Use stereoselective oxidation or enzymatic methods to introduce hydroxyl and carboxyl groups at positions 4 and 2, respectively.

- Critical Parameters :

- Temperature : Maintain 60–80°C to avoid side reactions (e.g., ring-opening).

- pH : Neutral to slightly basic conditions (pH 7–8) enhance sulfonylation efficiency.

- Catalysts : Palladium or copper catalysts may accelerate cyclization steps .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for ≥95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) :

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ at m/z 330.2 (calculated for C₁₁H₁₂ClNO₅S) .

Advanced Research Questions

Q. How can computational methods enhance the synthesis and optimization of this compound?

Methodological Answer :

- Quantum Chemical Calculations :

- Use density functional theory (DFT) to predict reaction pathways and transition states, identifying energy barriers for sulfonylation or hydroxylation steps.

- Software: Gaussian or ORCA for modeling stereochemical outcomes .

- Statistical Design of Experiments (DoE) :

- Apply factorial design to optimize variables (temperature, catalyst loading, solvent ratio) with minimal experimental runs. For example, a 2³ factorial design reduces trials from 27 to 8 while maintaining resolution .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer :

- Assay Validation :

- Standardize cell lines (e.g., HepG2 for cytotoxicity) and enzyme concentrations (e.g., 10 nM for kinase inhibition assays) to minimize variability.

- Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .

- Stereochemical Analysis :

- Mechanistic Studies :

- Use surface plasmon resonance (SPR) to measure binding kinetics (Ka/Kd) for target proteins, resolving discrepancies in IC₅₀ values .

Q. What strategies enable comparative analysis with structural analogs to identify unique properties?

Methodological Answer :

- SAR (Structure-Activity Relationship) Studies :

- Compare with analogs like (2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid. Replace chlorine with fluorine to assess electronic effects on sulfonyl group reactivity .

- Thermodynamic Solubility :

- Crystallography :

Q. What advanced purification techniques address challenges in isolating stereoisomers?

Methodological Answer :

- Chiral Stationary Phases (CSPs) :

- Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak® IC) with hexane/isopropanol (90:10) to resolve enantiomers.

- Countercurrent Chromatography (CCC) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.